

Crystal Structure Analysis of 2-Bromo-3-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-3-nitroaniline

Cat. No.: B1315865

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of bromo-nitroaniline derivatives. While crystallographic data for **2-Bromo-3-nitroaniline** is not publicly available, this document presents a detailed analysis of the closely related isomer, 2-Bromo-4-nitroaniline, as a representative case study. The protocols for synthesis, single-crystal X-ray diffraction, and data refinement are outlined, offering a foundational understanding for researchers in crystallography, medicinal chemistry, and drug development. The structural features of 2-Bromo-4-nitroaniline, including intramolecular interactions and crystal packing, are discussed in detail. This guide aims to serve as a valuable resource for scientists engaged in the structural characterization of small organic molecules.

Introduction

The determination of the three-dimensional atomic arrangement of a molecule is fundamental to understanding its chemical and physical properties. For drug development professionals, this knowledge is critical for structure-activity relationship (SAR) studies, lead optimization, and understanding drug-receptor interactions. **2-Bromo-3-nitroaniline** is an aromatic compound with potential applications as a synthetic intermediate in the pharmaceutical and agrochemical industries.^[1] A thorough understanding of its solid-state structure is crucial for predicting its behavior and for the rational design of new molecular entities.

Despite its importance, a definitive single-crystal X-ray structure of **2-Bromo-3-nitroaniline** has not been reported in publicly accessible databases. Therefore, this guide utilizes the comprehensive data available for the structural isomer, 2-Bromo-4-nitroaniline, to illustrate the process of crystal structure analysis. The methodologies and interpretation presented herein are directly applicable to the study of **2-Bromo-3-nitroaniline**, should suitable crystals be obtained.

Experimental Protocols

Synthesis of 2-Bromo-4-nitroaniline

A common synthetic route to 2-Bromo-4-nitroaniline involves the bromination of 4-nitroaniline. The following protocol is adapted from established literature methods.[\[2\]](#)[\[3\]](#)

Materials:

- 4-Nitroaniline
- Ammonium bromide
- Acetic acid
- Hydrogen peroxide (35%)
- Dichloromethane
- Methanol

Procedure:

- To a 50 ml flask containing 30 ml of acetic acid, add 6 g (0.0435 mol) of 4-nitroaniline and 4.5 g (0.0479 mol) of ammonium bromide.
- Stir the mixture at room temperature.
- Slowly add 1.629 g (0.0479 mol) of 35% hydrogen peroxide dropwise to the mixture.
- Continue stirring at room temperature for 3 hours.

- Collect the resulting precipitate by filtration.
- Wash the precipitate with water.
- Recrystallize the crude product from a mixture of dichloromethane and methanol to obtain single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction

High-quality single crystals are essential for accurate structure determination. The following outlines a general protocol for data collection.

Instrumentation:

- Bruker Kappa APEXII CCD diffractometer or similar
- Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$)
- Graphite monochromator

Procedure:

- Crystal Mounting: A suitable single crystal (e.g., $0.26 \times 0.12 \times 0.10 \text{ mm}$) is mounted on a goniometer head.
- Data Collection: The crystal is maintained at a constant temperature (e.g., 296 K) during data collection. Diffraction data are collected using ω scans.
- Cell Refinement and Data Reduction: The collected data are processed to refine the unit cell parameters and reduce the data to a set of unique reflections.
- Absorption Correction: An absorption correction is applied to the data to account for the absorption of X-rays by the crystal.

Data Presentation: Crystallographic Data for 2-Bromo-4-nitroaniline

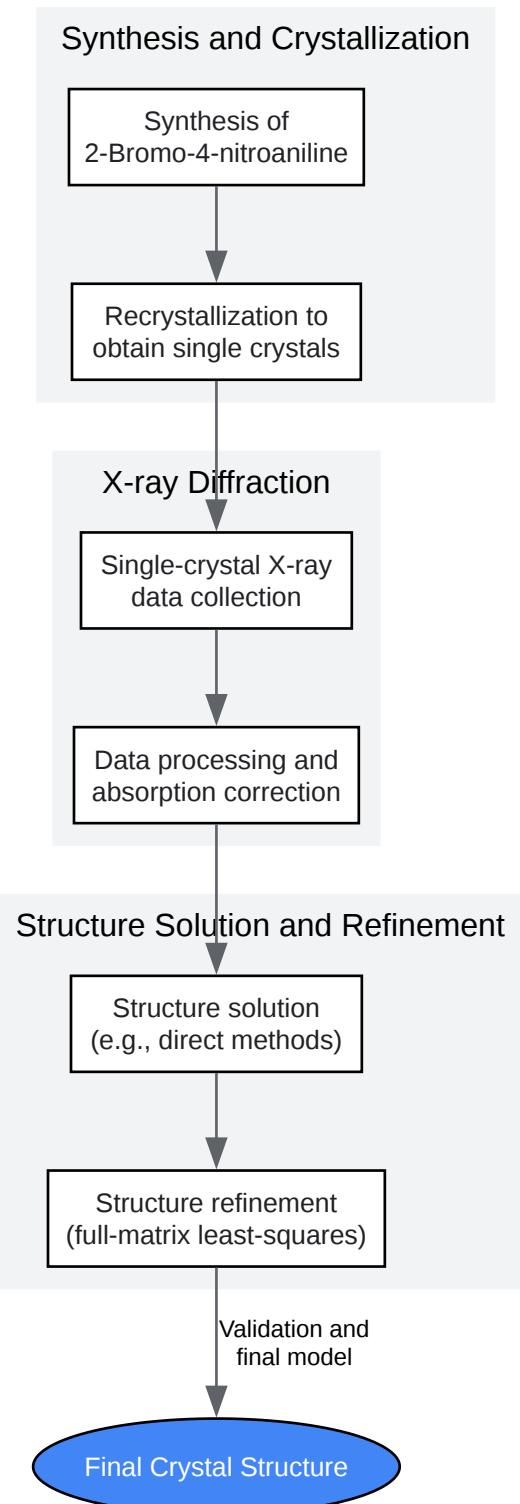
The following tables summarize the crystallographic data and refinement details for 2-Bromo-4-nitroaniline.[\[2\]](#)[\[3\]](#)

Table 1: Crystal Data and Structure Refinement.

Parameter	Value
Empirical formula	C ₆ H ₅ BrN ₂ O ₂
Formula weight	217.03
Temperature	296(2) K
Wavelength	0.71073 Å
Crystal system	Orthorhombic
Space group	Pna2 ₁
Unit cell dimensions	a = 11.098(3) Å b = 16.763(4) Å c = 3.9540(9) Å
Volume	735.6(3) Å ³
Z	4
Density (calculated)	1.960 Mg/m ³
Absorption coefficient	5.53 mm ⁻¹
F(000)	424
Crystal size	0.26 × 0.12 × 0.10 mm
Theta range for data collection	3.1 to 28.6°
Reflections collected	4932
Independent reflections	1542 [R(int) = 0.058]
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	1542 / 1 / 100
Goodness-of-fit on F ²	1.00
Final R indices [I>2σ(I)]	R1 = 0.039, wR2 = 0.092
R indices (all data)	R1 = 0.071, wR2 = 0.101
Absolute structure parameter	0.01(2)
Largest diff. peak and hole	0.50 and -0.62 e.Å ⁻³

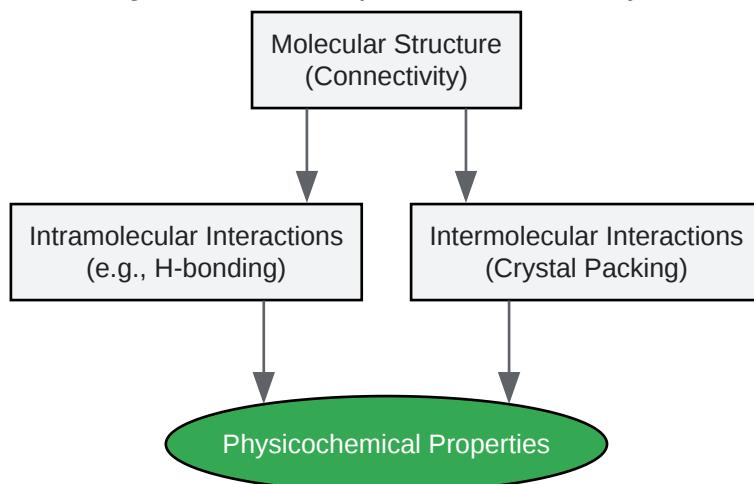
Structural Analysis and Visualization

Molecular and Crystal Structure of 2-Bromo-4-nitroaniline


In the crystal structure of 2-Bromo-4-nitroaniline, the molecule is essentially planar.[2][3] The dihedral angle between the nitro group and the aromatic ring is $4.57(4)^\circ$.[2][3] A key feature is the presence of an intramolecular N—H…Br hydrogen bond, which results in the formation of a planar five-membered ring.[2][3] This ring is nearly coplanar with the aromatic ring, with a dihedral angle of $1.64(6)^\circ$.[2][3]

The crystal packing is stabilized by intermolecular N—H…N and N—H…O hydrogen bonds, which link the molecules into a three-dimensional network.[2][3]

Diagrams


The following diagrams illustrate the experimental workflow and the logical relationship of the structural analysis process.

Experimental Workflow for Crystal Structure Analysis

[Click to download full resolution via product page](#)

Caption: Experimental workflow from synthesis to final crystal structure determination.

Logical Relationship in Structural Analysis

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-3-nitroaniline [myskinrecipes.com]
- 2. 2-Bromo-4-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Crystal Structure Analysis of 2-Bromo-3-nitroaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1315865#crystal-structure-analysis-of-2-bromo-3-nitroaniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com